

Spectroscopic Profile of 4-Amino-2-methyl-1-butanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methyl-1-butanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methyl-1-butanol**, catering to researchers, scientists, and professionals in drug development. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

4-Amino-2-methyl-1-butanol is a chiral amino alcohol with the chemical formula $C_5H_{13}NO$. Its structure, featuring a primary amine and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule. The experimental ^{13}C NMR spectral data for **4-Amino-2-methyl-1-butanol** is summarized below.^[1]

Carbon Atom	Chemical Shift (δ) in ppm
C1 (-CH ₂ OH)	~68.5
C2 (-CH(CH ₃)-)	~35.5
C3 (-CH ₂ -)	~37.0
C4 (-CH ₂ NH ₂)	~40.0
C5 (-CH ₃)	~16.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data

While experimental ¹H NMR data is not readily available, a predicted spectrum can be estimated based on the structure and known chemical shifts of similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The protons on carbons adjacent to the electron-withdrawing hydroxyl and amino groups are expected to be shifted downfield.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity	Integration
H on C1 (-CH ₂ OH)	~3.4 - 3.6	Doublet of doublets (dd)	2H
H on C2 (-CH(CH ₃)-)	~1.6 - 1.8	Multiplet (m)	1H
H on C3 (-CH ₂ -)	~1.4 - 1.6	Multiplet (m)	2H
H on C4 (-CH ₂ NH ₂)	~2.7 - 2.9	Triplet (t)	2H
H on C5 (-CH ₃)	~0.9	Doublet (d)	3H
-OH	Broad singlet	1H	
-NH ₂	Broad singlet	2H	

Note: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. These peaks will disappear upon

the addition of D₂O.[6][7]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a small organic molecule like **4-Amino-2-methyl-1-butanol**. [9][10][11][12]

Sample Preparation:[9]

- Weigh approximately 5-10 mg of **4-Amino-2-methyl-1-butanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A spectral width of 200-220 ppm is common.
- If desired, perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of **4-Amino-2-methyl-1-butanol** is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching vibrations.^{[6][7][13][14]}

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (primary amine)	Stretching (asymmetric & symmetric)	3300 - 3500	Medium, Two sharp bands
C-H (alkane)	Stretching	2850 - 2960	Strong
N-H (primary amine)	Bending (scissoring)	1590 - 1650	Medium
C-O (alcohol)	Stretching	1000 - 1260	Strong
C-N (amine)	Stretching	1020 - 1250	Medium to Weak
N-H (amine)	Wagging	665 - 910	Broad

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR).

Procedure:

- Ensure the ATR crystal is clean. Record a background spectrum.
- Place a small drop of liquid **4-Amino-2-methyl-1-butanol** onto the ATR crystal.
- Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

The molecular weight of **4-Amino-2-methyl-1-butanol** is 103.16 g/mol [\[1\]](#) In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z of 103.

Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration. [\[7\]](#)[\[15\]](#)

m/z	Proposed Fragment
103	$[M]^+$ (Molecular Ion)
86	$[M - NH_3]^+$
73	$[CH(CH_3)CH_2NH_2]^+$
72	$[M - CH_2OH]^+$
44	$[CH_2NH_2]^+$
31	$[CH_2OH]^+$

Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a small polar molecule like **4-Amino-2-methyl-1-butanol** using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

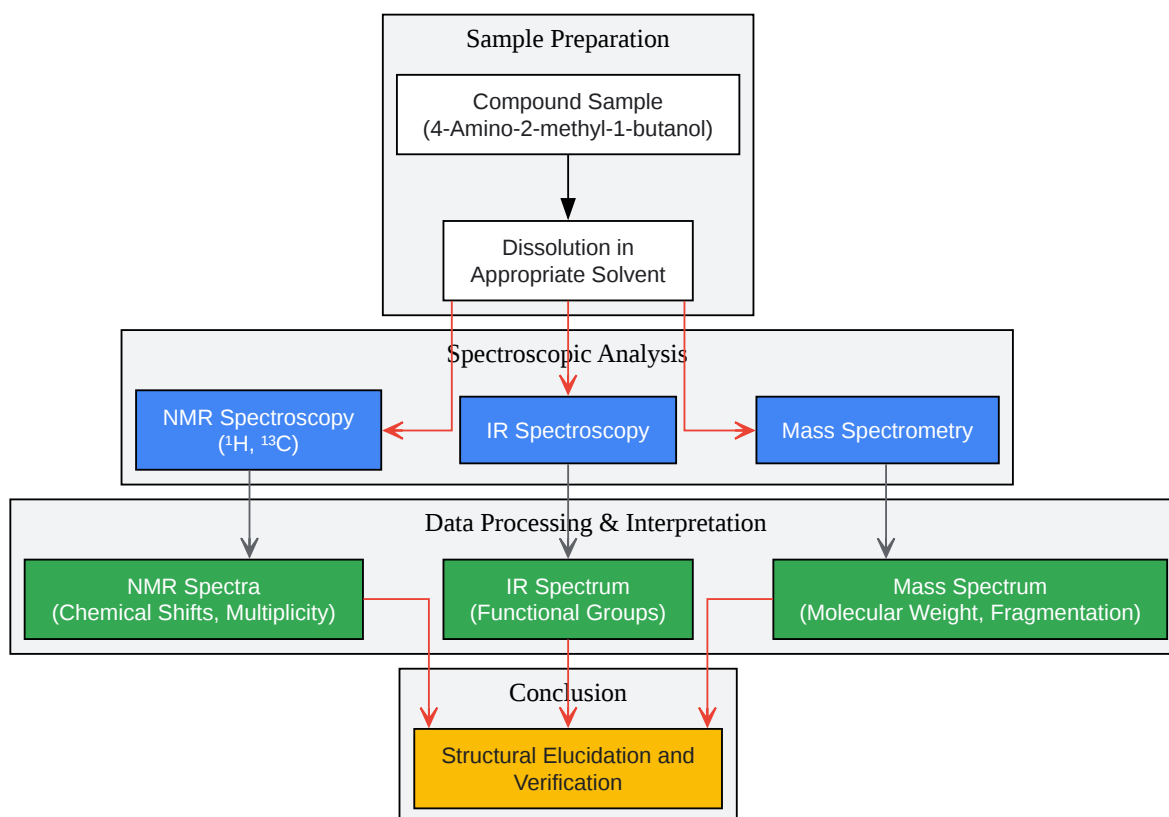
- A small amount of an acid (e.g., formic acid) is often added to promote protonation and the formation of $[M+H]^+$ ions in positive ion mode.

Data Acquisition:

- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
- Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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